5-(Trimethylsilylethynyl)indane
Overview
Description
Scientific Research Applications
Chemical Sensing and Analysis : 5-(Trimethylsilylethynyl)indane derivatives have been explored for their use in chemical sensing. For example, a study by Rao et al. (2010) developed a boron–dipyrromethene based chemodosimeter utilizing a derivative of 5-(Trimethylsilylethynyl)indane for the selective colorimetric and fluorescent detection of fluoride ions (Rao, Mobin, & Ravikanth, 2010).
Synthesis of Complex Organic Molecules : Pankova et al. (2015) reported a method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, indicating the utility of 5-(Trimethylsilylethynyl)indane derivatives in creating complex organic structures (Pankova, Stukalov, & Kuznetsov, 2015).
Development of Fluorescent Materials : Rodríguez et al. (2003) synthesized derivatives of 5-(Trimethylsilylethynyl)indane for the preparation of nanometer-sized conjugated oligomers, which showed fluorescence emission, suggesting applications in materials science (Rodríguez, Tejedor, Esquivias, & Díaz, 2003).
Organic Electronics : In the field of organic electronics, Tang et al. (2008) studied ethynyl-substituted molecules with 5-(Trimethylsilylethynyl)indane derivatives to investigate their impact on thin-film transistor mobility (Tang, Reichardt, Siegrist, Mannsfeld, & Bao, 2008).
Synthesis of Amino Acid Derivatives : Kotha and Brahmachary (2004) described the synthesis of a new amino acid derivative using a cobalt-mediated strategy, highlighting the role of 5-(Trimethylsilylethynyl)indane in producing silylated indane-based α-amino acid derivatives (Kotha & Brahmachary, 2004).
Future Directions
While specific future directions for 5-(Trimethylsilylethynyl)indane are not mentioned in the available resources, research into similar compounds such as azophenylindane based molecular motors (aphin-switches) suggests potential applications in advanced biological systems or in cases where on-demand disordering of molecular packing has value .
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMAPKFZBYXACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilylethynyl)indane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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